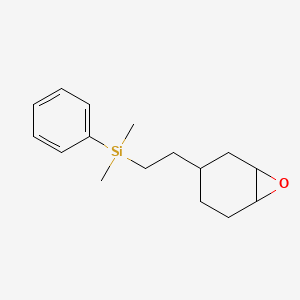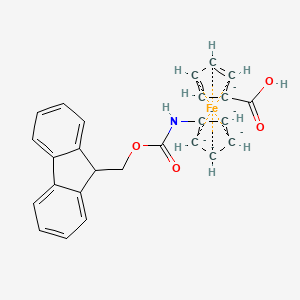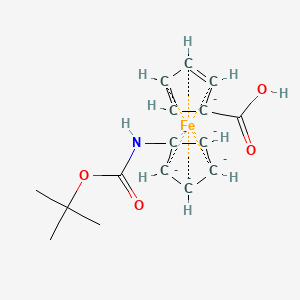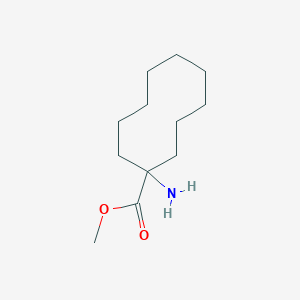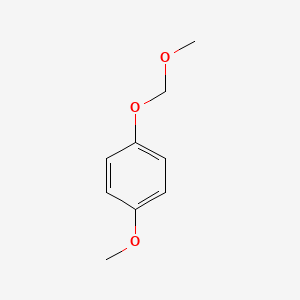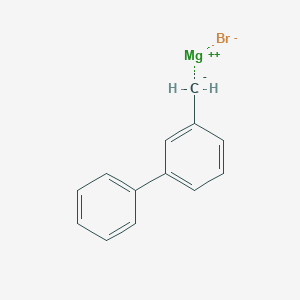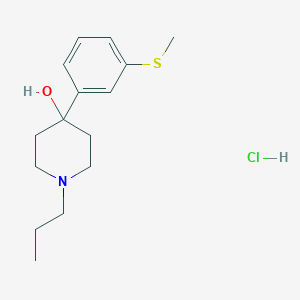
5-Ethoxy-2-fluorobenzaldehyde
Übersicht
Beschreibung
5-Ethoxy-2-fluorobenzaldehyde is a fluorine-substituted aldehyde. It has a molecular weight of 168.17 . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H9FO2/c1-2-12-8-3-4-9 (10)7 (5-8)6-11/h3-6H,2H2,1H3 . This indicates that the molecule consists of 9 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms. Physical And Chemical Properties Analysis
This compound is a liquid .Wissenschaftliche Forschungsanwendungen
Radiosynthesis and Biodistribution
5-Ethoxy-2-fluorobenzaldehyde has been utilized in the radiosynthesis of cyclic RGD peptides conjugated with novel fluorinated aldehyde-containing prosthetic groups. These compounds demonstrate significant potential for quantitative receptor imaging using positron emission tomography (PET), with variations in the prosthetic group influencing the overall biodistribution profile of radiotracers. This showcases the compound's relevance in designing radiopharmaceuticals for imaging applications (Glaser et al., 2008).
Chemosensor Development
Research has also explored the synthesis of salicylaldehydes derivatives, including 5-fluoro-2-hydroxybenzaldehyde, for the development of chemosensors. These chemosensors exhibit selective detection capabilities for copper ions, indicating the potential of this compound derivatives in sensor technology and environmental monitoring (Gao et al., 2014).
Synthesis of Electrically Conductive Polymers
The compound has been involved in the synthesis of bis-aldehyde monomers for the creation of electrically conductive pristine polyazomethines. These materials are significant for their high electrical conductivity, opening new avenues in the development of electronic and photonic devices (Hafeez et al., 2019).
Anticancer Compound Development
Fluorinated analogues of combretastatin A-4, synthesized using fluorinated benzaldehydes, have shown promising in vitro anticancer properties. This highlights the role of fluorobenzaldehydes in medicinal chemistry, particularly in the development of novel anticancer agents (Lawrence et al., 2003).
Molecular Complexation and Antimicrobial Studies
The novel synthesis of transition metal complexes using 5-bromo-2-fluorobenzaldehyde has been reported, with these complexes exhibiting antimicrobial activities. Such studies underscore the application of fluorobenzaldehydes in creating compounds with potential antimicrobial properties (Kumar & Santhi, 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-ethoxy-2-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-2-12-8-3-4-9(10)7(5-8)6-11/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJKQUIVYRXUNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

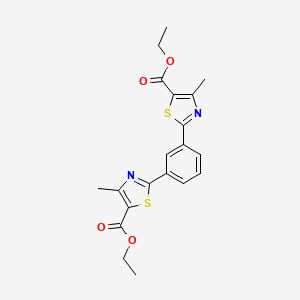
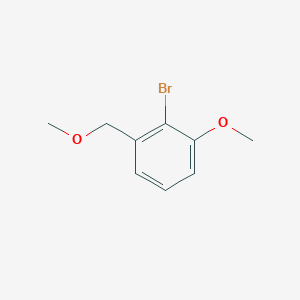
![1-[(4-Bromo-2-methyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6361333.png)

